5-(Aminomethyl)oxazolidin-2-one hydrochloride
Overview
Description
5-(Aminomethyl)oxazolidin-2-one hydrochloride: is a chemical compound with the molecular formula C4H8N2O2·HCl It is a derivative of oxazolidinone, which is a class of synthetic antibiotics known for their unique mechanism of action
Scientific Research Applications
Chemistry: 5-(Aminomethyl)oxazolidin-2-one hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It is part of the oxazolidinone class of antibiotics, which are known for their effectiveness against multidrug-resistant Gram-positive bacteria.
Medicine: The compound is investigated for its potential therapeutic applications. Oxazolidinone derivatives, including this compound, are explored for their ability to inhibit bacterial protein synthesis, making them valuable in the development of new antibiotics.
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates. It is also employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Target of Action
The primary targets of 5-(Aminomethyl)oxazolidin-2-one hydrochloride are bacterial cells. This compound belongs to the oxazolidin-2-one class of antibacterial agents . These agents have a unique mechanism of action that targets the bacterial protein synthesis machinery .
Mode of Action
This compound interacts with its targets by inhibiting the bacterial protein synthesis. It does this by binding to the bacterial ribosome, specifically the peptidyl transferase center . This binding prevents the formation of a functional 70S initiation complex, which is a key component in the bacterial translation process .
Biochemical Pathways
The inhibition of the bacterial protein synthesis by this compound affects various biochemical pathways. Since proteins serve as enzymes, structural components, and transporters, their synthesis is crucial for the survival and growth of bacteria . Therefore, the inhibition of protein synthesis can lead to the death of bacterial cells .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing the formation of functional proteins, the compound disrupts essential cellular processes, leading to the death of bacterial cells . This makes it a potential candidate for the treatment of bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the target bacteria
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)oxazolidin-2-one hydrochloride typically involves multiple steps. One common method includes the reaction of an appropriate oxazolidinone precursor with an aminomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the aminomethyl group.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone derivative with enhanced potency and a similar antibacterial spectrum.
Uniqueness: 5-(Aminomethyl)oxazolidin-2-one hydrochloride is unique due to its specific aminomethyl substitution, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives
Properties
IUPAC Name |
5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOFNQCERHOFJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-83-3 | |
Record name | 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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